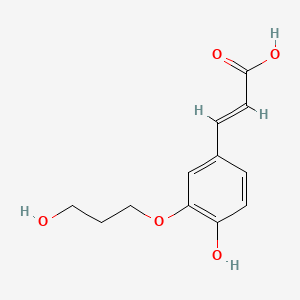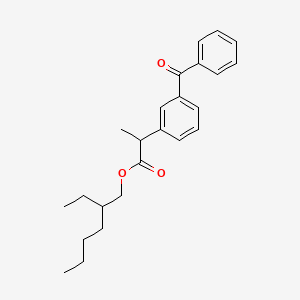
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate (Ketoprofen 2-Ethylhexyl Ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis and osteoarthritis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(3-Benzoylphenyl)propionate typically involves the esterification of Ketoprofen with 2-Ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Ketoprofen 2-Ethylhexyl Ester follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of Ketoprofen, such as alcohols, ketones, and halogenated compounds .
Applications De Recherche Scientifique
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is used in the development of new NSAIDs and in the study of pain management and anti-inflammatory treatments.
Industry: The compound is used in the formulation of topical analgesic creams and gels.
Mécanisme D'action
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins and alleviating pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to Ketoprofen.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating localized pain and inflammation.
Propriétés
Formule moléculaire |
C24H30O3 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-ethylhexyl 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C24H30O3/c1-4-6-11-19(5-2)17-27-24(26)18(3)21-14-10-15-22(16-21)23(25)20-12-8-7-9-13-20/h7-10,12-16,18-19H,4-6,11,17H2,1-3H3 |
Clé InChI |
TZIZAVMQKWLAIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


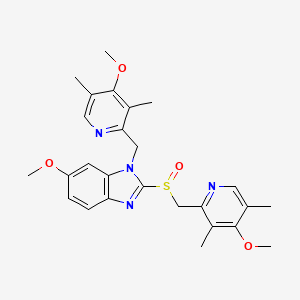
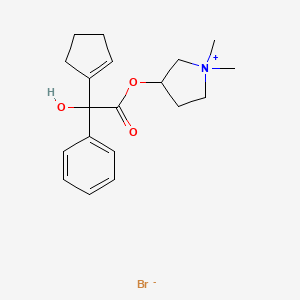
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
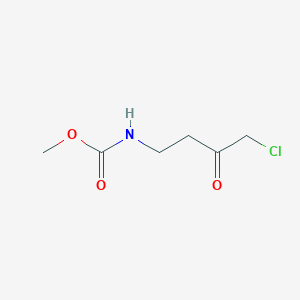

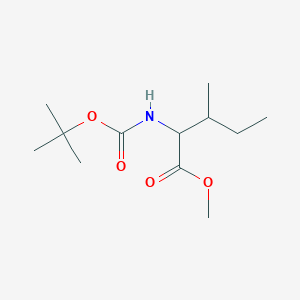
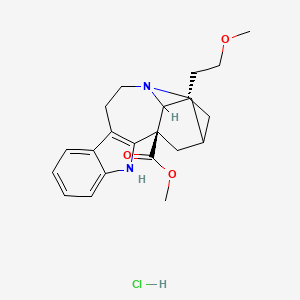
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)

![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
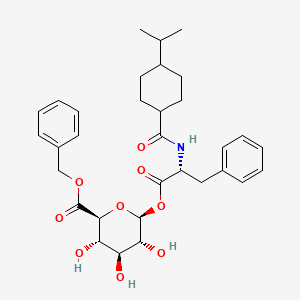
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
